molecular formula C9H12Cl2N4OS B141871 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride CAS No. 130366-23-3

3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride

Cat. No. B141871
M. Wt: 295.19 g/mol
InChI Key: WVDVHLYURKXYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride is a chemical compound that has been of interest to scientists due to its potential applications in various fields. This compound is also known as 2-[(2-iminobenzothiazol-3-yl) acetyl] hydrazine hydrochloride and has a molecular formula of C9H9N3O.Cl2S.

Mechanism Of Action

The mechanism of action of 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride is not fully understood. However, studies suggest that the compound may act by inhibiting the activity of enzymes involved in various biological processes. It has also been suggested that the compound may induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Studies have shown that 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride exhibits various biochemical and physiological effects. The compound has been found to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride has several advantages for lab experiments. It is readily available and relatively easy to synthesize. The compound also exhibits a broad range of biological activities, making it useful for studying various biological processes. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride. One area of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various fields. The compound's potential as a fluorescent probe for the detection of metal ions also warrants further investigation. Finally, studies are needed to evaluate the compound's potential toxicity and its safety for use in various applications.

Synthesis Methods

The synthesis of 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride can be achieved through several methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with acetic anhydride to form 2-acetamidobenzothiazole. This intermediate product is then reacted with hydrazine hydrate to yield 2-[(2-iminobenzothiazol-3-yl) acetyl] hydrazine. Finally, the product is treated with hydrochloric acid to obtain 3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride.

Scientific Research Applications

3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

130366-23-3

Product Name

3(2H)-Benzothiazoleacetic acid, 2-imino-, hydrazide, dihydrochloride

Molecular Formula

C9H12Cl2N4OS

Molecular Weight

295.19 g/mol

IUPAC Name

2-(2-imino-1,3-benzothiazol-3-yl)acetohydrazide;dihydrochloride

InChI

InChI=1S/C9H10N4OS.2ClH/c10-9-13(5-8(14)12-11)6-3-1-2-4-7(6)15-9;;/h1-4,10H,5,11H2,(H,12,14);2*1H

InChI Key

WVDVHLYURKXYDA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=N)S2)CC(=O)NN.Cl.Cl

Canonical SMILES

C1=CC=C2C(=C1)N(C(=N)S2)CC(=O)NN.Cl.Cl

synonyms

2-(2-iminobenzothiazol-3-yl)acetohydrazide dihydrochloride

Origin of Product

United States

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